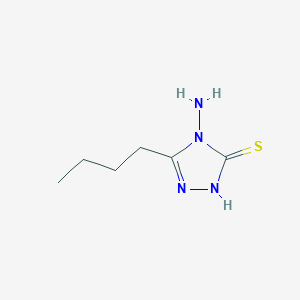

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

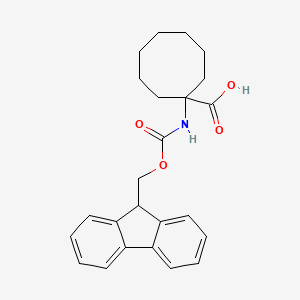

Triazole derivatives are a significant class of compounds in organic chemistry, known for their diverse biological activities and potential as corrosion inhibitors. The compound of interest, 4-amino-3-butyl-1,2,4-triazole-5-thione, is a triazole with a butyl group at the 3-position and a thione group at the 5-position. This structure is part of a broader family of triazoles that have been extensively studied for their chemical and biological properties .

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions. For instance, the basic nucleus of a related triazole compound was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate, using water as a solvent under reflux conditions . Similarly, the starting substance for the synthesis of 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives was obtained by cyclization of potassium 2-acetylhydrazinecarbodithioate in the presence of hydrazine hydrate . These methods reflect the general approach to synthesizing triazole derivatives, which may be applicable to the synthesis of 4-amino-3-butyl-1,2,4-triazole-5-thione.

Molecular Structure Analysis

The crystal structure of 4-amino-3-butyl-1,2,4-triazole-5-thione reveals an essentially planar triazole ring with the butyl group rotated approximately 104° out of the plane. The molecules form hydrogen-bonded dimers through intermolecular N–H⋯S interactions, which are then linked into columns through N–H⋯N hydrogen bonds . This structural arrangement is crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

Triazole derivatives undergo various chemical reactions, including condensation, cyclo-condensation, and reactions with different reagents to form a wide range of products with potential biological activities . The specific chemical reactions of 4-amino-3-butyl-1,2,4-triazole-5-thione are not detailed in the provided papers, but the general reactivity of triazoles suggests that it could participate in similar reactions, leading to the formation of new derivatives with diverse properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For example, the derivatives of 1,2,4-triazole are known for their low toxicity and broad spectrum of biological activity, which makes them promising for research into their chemical structure and biological activity . The solubility in water and organic solvents, melting points, and other physicochemical properties are typically determined using standard methods, such as those described in the State Pharmacopoeia . These properties are essential for the development of new pharmaceuticals and other applications.

科学的研究の応用

Triazole compounds are known for their versatile biological activities and are used in various scientific fields . Here are some general applications of triazole compounds:

-

Pharmaceutical Chemistry

- Triazole compounds are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

- They are also found in commercially available drugs like fluconazole, voriconazole (antifungal), trazodone, nefazodone (antidepressant), trapidil (antihypertensive), estazolam (sedative-hypnotic), rufinamide (antiepileptic), and others .

-

Organic Chemistry

-

Materials Science

-

Agrochemistry

Safety And Hazards

将来の方向性

The future directions in the research of 4-amino-4H-1,2,4-triazole-3-thiol derivatives could involve the development of new and different antimicrobial drugs . Additionally, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines using a new combination of the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed .

特性

IUPAC Name |

4-amino-3-butyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBCCWGVCZSXFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NNC(=S)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364411 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

31821-69-9 |

Source

|

| Record name | 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4'-hydroxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B1332660.png)

![4'-[(2s)-2-Methylbutyl]-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1332663.png)

![2-[(2-Fluorophenyl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B1332671.png)

![5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B1332682.png)

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)